molecular formula C21H17NO5S2 B2800782 (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid CAS No. 306324-22-1

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Cat. No. B2800782
M. Wt: 427.49
InChI Key: BHZADHAJUMKNKJ-ATVHPVEESA-N
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Description

The compound appears to be a complex organic molecule. It contains functional groups such as a methoxycarbonyl group, a benzylidene group, a thioxothiazolidinone group, and a phenylpropanoic acid group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. Without more specific information, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains several cyclic structures and a variety of functional groups. These structural features could influence its physical and chemical properties, as well as its reactivity.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of its various functional groups. For example, the carbonyl groups could potentially undergo reactions such as nucleophilic addition or condensation. The thioxothiazolidinone group might also participate in various reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules.


Scientific Research Applications

Structural and Chemical Properties

Delgado et al. (2005) studied the supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, a class of compounds related to (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid. They discovered that these compounds form various hydrogen-bonded structures, including dimers, chains of rings, and sheets, which could be relevant for their biological activities and chemical properties (Delgado et al., 2005).

Anticancer and Biological Activity

Research by Holota et al. (2019) on 5-enamine-4-thiazolidinone derivatives, which are structurally related to the compound , demonstrated significant anticancer and trypanocidal activity. These compounds were shown to inhibit the growth of parasites and tumor cell lines at sub-micromolar concentrations, suggesting potential therapeutic applications (Holota et al., 2019).

Fluorescence and Sensing Applications

Li Rui-j (2013) synthesized a compound with a structure similar to (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid and discovered its fluorescence quenching effect on Co2+, indicating potential applications as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promise as a medicinal compound, future research might focus on testing its efficacy and safety in preclinical and clinical trials.


Please note that this is a general analysis based on the structure of the molecule. For a more detailed and accurate analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5S2/c1-27-20(26)15-9-7-14(8-10-15)12-17-18(23)22(21(28)29-17)16(19(24)25)11-13-5-3-2-4-6-13/h2-10,12,16H,11H2,1H3,(H,24,25)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZADHAJUMKNKJ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

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